molecular formula C18H19NO3S B214474 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Katalognummer: B214474
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: QKIHKJJXJMWRJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thienyl group, and an indolone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a thienyl ketone with an indolone derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium t-butoxide and may require microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and indolone moieties allows for a wide range of chemical modifications and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H19NO3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-propylindol-2-one

InChI

InChI=1S/C18H19NO3S/c1-3-10-19-14-7-5-4-6-13(14)18(22,17(19)21)11-15(20)16-9-8-12(2)23-16/h4-9,22H,3,10-11H2,1-2H3

InChI-Schlüssel

QKIHKJJXJMWRJY-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O

Kanonische SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.